molecular formula C20H28D4O5 B200522 13,14-dihydro-15-keto-PGD2-d4

13,14-dihydro-15-keto-PGD2-d4

Cat. No. B200522
M. Wt: 356.5 g/mol
InChI Key: VSRXYLYXIXYEST-URWDITFUSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

13,14-dihydro-15-keto-PGD2-d4 is a stable isotopic analog of prostaglandin D2 (PGD2), a lipid mediator that is involved in various physiological and pathological processes. This compound has been widely used in scientific research as a tool to investigate the mechanisms of action and biological effects of PGD2 and its metabolites.

Scientific Research Applications

Metabolism and Detection in Biological Fluids

13,14-dihydro-15-keto-PGD2-d4 is instrumental in understanding the metabolism of prostaglandins. Studies have shown its presence and conversion in human plasma, particularly focusing on its relation with other prostaglandins like PGD2, PGE2, and PGF2α. The research emphasizes the significance of this compound in metabolic pathways, especially in response to different stimuli or in the presence of specific enzymes or cofactors. For instance, research indicated that after the administration of tritium-labelled prostaglandin D2 (PGD2), metabolites similar to 13,14-dihydro-15-keto-PGD2 were found in human plasma, suggesting its role in understanding the metabolism of PGD2 (Robinson et al., 1988).

Furthermore, the detection and quantification of 13,14-dihydro-15-keto-PGD2-d4 in biological fluids are pivotal for various studies. The advancements in methodologies like gas chromatography-mass spectrometry have enhanced the precision and sensitivity of detecting this compound, allowing for its detailed analysis in biological contexts (Yamashita et al., 1987). These advancements contribute significantly to research focused on the metabolic pathways and physiological roles of prostaglandins.

Implications in Medical Conditions

The concentration levels of 13,14-dihydro-15-keto-PGD2-d4 in serum and its variations have been linked with certain medical conditions, providing valuable diagnostic insights. For instance, research has indicated elevated levels of this compound in patients with urogenital tumors compared to a control group, suggesting its potential as a biomarker for certain medical conditions (Dunzendorfer et al., 1980).

In addition, studies on diabetic ketoacidosis (DKA) in rats showed marked elevations in plasma levels of 13,14-dihydro-15-keto-prostaglandin derivatives, indicating a possible link between this compound and the pathophysiology of DKA. This research opens avenues for understanding the metabolic disturbances in conditions like diabetes mellitus and DKA, highlighting the multifaceted roles of 13,14-dihydro-15-keto-PGD2-d4 in medical research (Axelrod et al., 1982).

properties

Product Name

13,14-dihydro-15-keto-PGD2-d4

Molecular Formula

C20H28D4O5

Molecular Weight

356.5 g/mol

IUPAC Name

(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,5S)-5-hydroxy-3-oxo-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid

InChI

InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-18,22H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+/m1/s1/i5D2,8D2

InChI Key

VSRXYLYXIXYEST-URWDITFUSA-N

Isomeric SMILES

[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](CC(=O)[C@@H]1CCC(=O)CCCCC)O

SMILES

O[C@@H](C1)[C@H](C/C=CC([2H])([2H])C([2H])([2H])CC(O)=O)[C@@H](CCC(CCCCC)=O)C1=O

Canonical SMILES

CCCCCC(=O)CCC1C(C(CC1=O)O)CC=CCCCC(=O)O

synonyms

13,14-dihydro-15-keto PGD2-d4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
13,14-dihydro-15-keto-PGD2-d4
Reactant of Route 2
Reactant of Route 2
13,14-dihydro-15-keto-PGD2-d4
Reactant of Route 3
13,14-dihydro-15-keto-PGD2-d4
Reactant of Route 4
Reactant of Route 4
13,14-dihydro-15-keto-PGD2-d4
Reactant of Route 5
Reactant of Route 5
13,14-dihydro-15-keto-PGD2-d4
Reactant of Route 6
Reactant of Route 6
13,14-dihydro-15-keto-PGD2-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.